REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][C:3]=1N.N([O-])=[O:11].[Na+].O>S(=O)(=O)(O)O>[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][C:3]=1[OH:11] |f:1.2|
|
Name
|
sulfate salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=C(C=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
solid
|
Quantity
|
145 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=C(C=C1)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. to 5° C. for about 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Over the addition period the solution
|
Type
|
CUSTOM
|
Details
|
a temperature of 60° C
|
Type
|
STIRRING
|
Details
|
stirred for an additional one hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
distilled for about 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
An additional 450 ml of water was slowly added
|
Type
|
DISTILLATION
|
Details
|
the mixture steam distilled for about 75 minutes
|
Duration
|
75 min
|
Type
|
DISTILLATION
|
Details
|
The head temperature at the start of distillation
|
Type
|
CUSTOM
|
Details
|
was 145° C.
|
Type
|
DISTILLATION
|
Details
|
the head temperature at the completion of distillation
|
Type
|
CUSTOM
|
Details
|
was 125° C.
|
Type
|
CUSTOM
|
Details
|
was 157° C
|
Type
|
CUSTOM
|
Details
|
The distillate was transferred to a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
extracted with 300 ml, 200 ml and 100 ml portions of methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator at 55° C.
|
Type
|
CUSTOM
|
Details
|
40 mm Hg to remove methylene chloride
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)Cl)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |